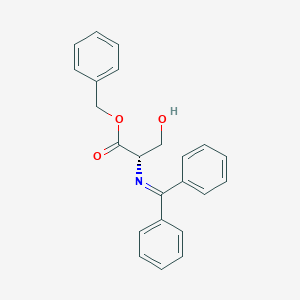

Benzyl N-(Diphenylmethylene)-L-serinate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Benzyl N-(Diphenylmethylene)-L-serinate involves the use of diphenylmethyllithium reacting with substituted benzophenones, leading to tertiary alcohols that can be dehydrated to produce various unsymmetrical and symmetrical tetraarylethylenes in excellent yields. This method demonstrates the simplicity and efficiency of synthesizing complex organic structures, including those related to Benzyl N-(Diphenylmethylene)-L-serinate (Banerjee et al., 2007).

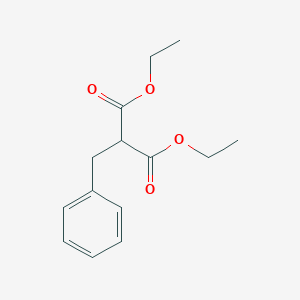

Molecular Structure Analysis

The molecular structure of compounds related to Benzyl N-(Diphenylmethylene)-L-serinate can be intricately designed, as shown in the synthesis and X-ray crystal structures of certain palladium(II) and platinum(II) complexes. These structures reveal the coordination chemistry and the potential for asymmetric reactions, providing a foundation for understanding the structural complexity of Benzyl N-(Diphenylmethylene)-L-serinate and related compounds (Longmire et al., 1998).

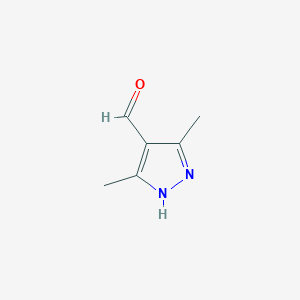

Chemical Reactions and Properties

The chemical reactions involving compounds similar to Benzyl N-(Diphenylmethylene)-L-serinate include the oxidative coupling of N,N-dialkylanilines to afford benzidines in good to excellent yield, demonstrating the compound's reactivity and potential for forming complex organic molecules (Saitoh et al., 2004).

Physical Properties Analysis

The physical properties of Benzyl N-(Diphenylmethylene)-L-serinate and related compounds can be inferred from studies on the synthesis and properties of polymethylenebis-(diphenylcyclopropenium) dications, which provide insights into the stability, solubility, and other physical characteristics of densely substituted organic molecules (Komatsu et al., 1982).

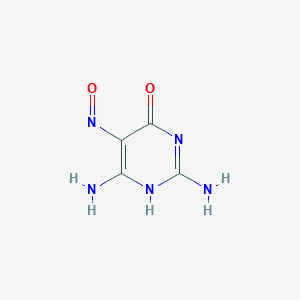

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Benzyl N-(Diphenylmethylene)-L-serinate, can be analyzed through the study of metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands. These studies reveal the ligands' coordination behavior and reactivity, offering parallels to understanding the chemical behavior of Benzyl N-(Diphenylmethylene)-L-serinate (Walther et al., 2003).

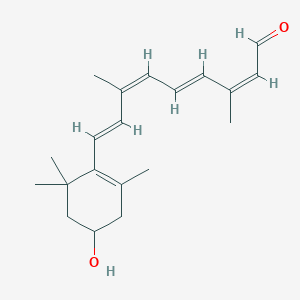

Aplicaciones Científicas De Investigación

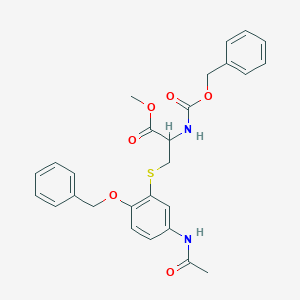

Peptide Syntheses : O-benzyl-L-serine, a related compound, is used as a starting material for peptide syntheses. A significant yield (78%) was achieved by enzymatic resolution of its N-acetyl derivative (OkawaKenzi, 1956).

Intermediate in Medicinal Chemistry : It serves as an intermediate in the improved synthesis of certain compounds used in medicinal chemistry, such as 3-benzyl-2-(8-tert-butyldiphenylsilyloxyoctanoyl)-1-triphenylmethyl-sn-glycerol and N-Boc-L-serine diphenylmethyl ester (Ye Xin-shan, 2008).

Asymmetric Catalysis : Polymer-supported chiral ammonium salts from Cinchona alkaloid-derived alkaloids are used for asymmetric benzylation of N-(diphenylmethylene)glycine ester, offering a sustainable and environmentally friendly catalyst for alpha-amino acids synthesis (R. Chinchilla et al., 2004).

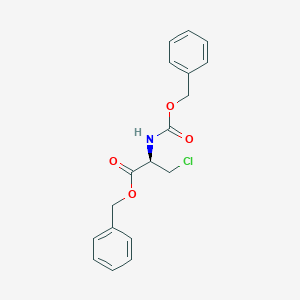

Synthesis of Benzyl Esters : N-Cbz-L-serine benzyl ester can be synthesized with a high yield and purity using triethylamine as a catalyst (Liu Cun-li, 2012).

Polymerization Catalyst : The diphenylzinc-water system, which includes diphenylmethylene, catalyzes the polymerization of ethylene oxide in benzene effectively (F. Rabagliati & F. López-Carrasquero, 1984).

Biomedical Applications : Polymers containing O-tert-butyl-L-serine and L-serine, similar to Benzyl N-(Diphenylmethylene)-L-serinate, can be synthesized, showing potential for biomedical applications (N. Tooney & G. Fasman, 1968).

Synthesis of Water-Soluble Polymers : Water-soluble poly(α-hydroxy acids) with excellent cell compatibility, derived from similar compounds, were successfully synthesized for potential use in drug delivery systems and tissue engineering (Yanbing Lu et al., 2012).

Propiedades

IUPAC Name |

benzyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWZKGPNOLUAC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446633 | |

| Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(Diphenylmethylene)-L-serinate | |

CAS RN |

145362-72-7 | |

| Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

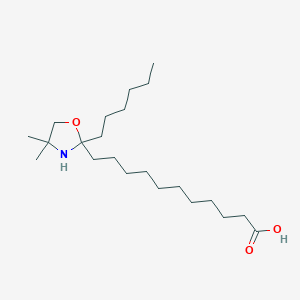

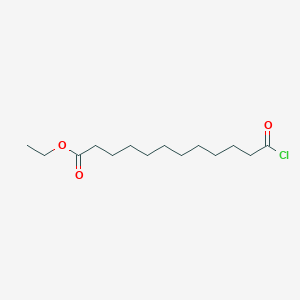

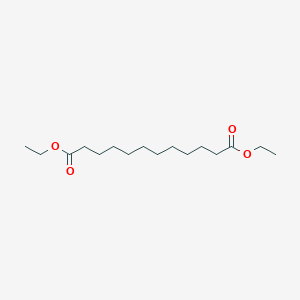

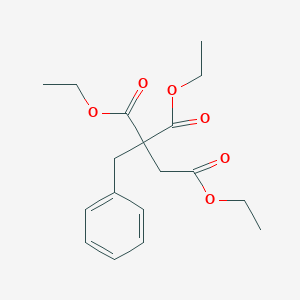

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.